(1-Ethylpiperidin-4-yl)acetic acid
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Overview
Description
(1-Ethylpiperidin-4-yl)acetic acid: is a heterocyclic compound with the empirical formula C9H19NO3 and a molecular weight of 189.25 . It is often provided in a hydrate form and is used as a building block in organic synthesis . The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylpiperidin-4-yl)acetic acid typically involves the alkylation of piperidine derivatives. One common method includes the reaction of piperidine with ethyl bromoacetate under basic conditions to form the ethyl ester, which is then hydrolyzed to yield the desired acetic acid derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactions and the use of industrial catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: (1-Ethylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
Chemistry: (1-Ethylpiperidin-4-yl)acetic acid is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: The compound’s derivatives have shown potential in various therapeutic areas, including anticancer, antiviral, and antimicrobial applications . Its piperidine ring is a common motif in many biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1-Ethylpiperidin-4-yl)acetic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance the binding affinity of these compounds to their targets, thereby modulating biological pathways . The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- (1-Methylpiperidin-4-ylidene)acetic acid
- (3-Methylpiperidin-1-yl)acetic acid
- 1-Ethylpiperidine-4-carboxylic acid hydrochloride
Uniqueness: (1-Ethylpiperidin-4-yl)acetic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This makes it a versatile building block for the synthesis of a wide range of bioactive compounds .
Properties
IUPAC Name |
2-(1-ethylpiperidin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-10-5-3-8(4-6-10)7-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHNVBMJTWHLJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596466 |
Source
|
Record name | (1-Ethylpiperidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-85-9 |
Source
|
Record name | 1-Ethyl-4-piperidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915922-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Ethylpiperidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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